molecular formula C13H20N2 B2435798 3-[(1-Methylpiperidin-3-yl)methyl]aniline CAS No. 1784867-08-8

3-[(1-Methylpiperidin-3-yl)methyl]aniline

Cat. No.: B2435798
CAS No.: 1784867-08-8
M. Wt: 204.317
InChI Key: IQNRGLZYIPPDJV-UHFFFAOYSA-N
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Description

3-[(1-Methylpiperidin-3-yl)methyl]aniline is a chemical compound with the CAS Number 1784867-08-8 and a molecular formula of C 13 H 20 N 2 , corresponding to a molecular weight of 204.31 g/mol . This aniline derivative features a methylpiperidine moiety, a common structural motif in pharmaceuticals and bioactive molecules. Its structure, defined by the SMILES notation NC1=CC=CC(CC2CN(C)CCC2)=C1 , makes it a valuable scaffold and intermediate in organic synthesis and drug discovery efforts . As a building block, this compound is primarily used in research applications, such as the design and synthesis of novel molecular entities for medicinal chemistry . Researchers utilize it to explore structure-activity relationships (SAR), particularly in projects targeting central nervous system (CNS) disorders, given the prevalence of the piperidine structure in neuroactive compounds. It serves as a key precursor for the development of potential receptor ligands and enzyme inhibitors. While the specific mechanism of action for this compound is dependent on the final target molecule, its utility lies in its chemical reactivity; the aniline (aryl amine) group can undergo reactions like diazotization, acylation, and nucleophilic substitution, enabling its incorporation into more complex structures . For safe handling, please consult the relevant Safety Data Sheet (SDS). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1-methylpiperidin-3-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15-7-3-5-12(10-15)8-11-4-2-6-13(14)9-11/h2,4,6,9,12H,3,5,7-8,10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNRGLZYIPPDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches

Established Synthetic Pathways for 3-[(1-Methylpiperidin-3-yl)methyl]aniline

The construction of this compound relies on several well-established reaction classes that are fundamental to modern organic synthesis. These methods provide reliable, albeit sometimes lengthy, routes to the target molecule.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, offering a direct method for the formation of carbon-nitrogen bonds. This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine. masterorganicchemistry.comnih.gov

One plausible reductive amination approach to this compound involves the reaction of 3-aminobenzaldehyde with 1-methylpiperidin-3-amine. The initial reaction forms an imine, which is then reduced to the final product. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective option that is tolerant of a wide range of functional groups. harvard.edu Alternative reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. masterorganicchemistry.com

A key precursor, 1-methylpiperidin-3-amine, can itself be synthesized via reductive amination. For instance, (R)-tert-butyl piperidin-3-ylcarbamate can be reacted with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride to introduce the N-methyl group. Subsequent deprotection of the Boc group yields the desired amine. unibe.ch

Table 1: Illustrative Reagents for Reductive Amination

Carbonyl Source Amine Source Reducing Agent Solvent
3-Aminobenzaldehyde 1-Methylpiperidin-3-amine Sodium triacetoxyborohydride Dichloroethane (DCE)
3-Nitrobenzaldehyde 1-Methylpiperidin-3-amine Sodium cyanoborohydride Methanol (MeOH)

Nucleophilic Substitution Reactions in Piperidine (B6355638) Ring Construction

The formation of the piperidine ring or the attachment of side chains can be achieved through nucleophilic substitution reactions. While direct substitution on the aniline (B41778) ring is generally not feasible, the construction of the piperidine moiety often involves such steps. For instance, the synthesis of substituted piperidines can be accomplished via the cyclization of appropriate amino-alcohols or amino-halides, where an intramolecular nucleophilic attack by the amine forms the heterocyclic ring.

In the context of synthesizing the specific precursor, 1-methyl-3-(aminomethyl)piperidine, a synthetic route could involve the reduction of a nitrile or amide derivative of a substituted piperidine. Alternatively, a halo-methylpiperidine derivative could undergo nucleophilic substitution with a source of ammonia or a protected amine equivalent.

Palladium-Catalyzed Cross-Coupling Protocols for Aryl-Alkyl Linkage Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are two powerful methods that could be theoretically applied to the synthesis of this compound.

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst and a suitable phosphine ligand. pearson.com A potential strategy would involve the coupling of 3-bromobenzylamine with 1-methylpiperidine. However, direct C(sp³)-N coupling can be challenging. A more viable approach might involve coupling a protected 3-aminobenzyl halide with 1-methylpiperidine.

Table 2: Key Components in Potential Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Aryl/Heteroaryl Halide/Triflate Coupling Partner Palladium Catalyst/Precatalyst Ligand
Buchwald-Hartwig 3-Bromoaniline 1-Methyl-3-(aminomethyl)piperidine Pd₂(dba)₃ RuPhos, BrettPhos

Catalytic Hydrogenation of Nitro-Aromatic Precursors

A common and efficient strategy for the synthesis of anilines is the reduction of the corresponding nitro-aromatic compounds. This method is often high-yielding and utilizes standard catalytic hydrogenation conditions. In the context of synthesizing this compound, a key intermediate would be 1-methyl-3-((3-nitrophenyl)methyl)piperidine.

This nitro-substituted precursor can be prepared through various methods, including the coupling of 3-nitrobenzyl halide with 1-methyl-3-lithiomethylpiperidine or a similar organometallic reagent. Once the nitro-aromatic piperidine derivative is obtained, it can be subjected to catalytic hydrogenation to reduce the nitro group to the desired aniline.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as methanol or ethanol. google.com This final reduction step is generally clean and efficient.

Table 3: Typical Conditions for Catalytic Hydrogenation of Nitro-Aromatics

Catalyst Hydrogen Pressure Solvent Temperature
10% Pd/C 1-50 atm Methanol, Ethanol Room Temperature
5% Pt/C 1-50 atm Acetic Acid Room Temperature

Development of Novel and Optimized Synthetic Routes

In addition to established methods, ongoing research focuses on developing more efficient, cost-effective, and environmentally friendly synthetic routes to complex molecules like this compound.

Integration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the synthesis of piperidine derivatives, several green approaches are being explored.

One key area of focus is the use of more environmentally benign solvents. Traditional syntheses often employ chlorinated solvents or other volatile organic compounds. Green chemistry encourages the use of water, ethanol, or solvent-free conditions where possible. For instance, reductive aminations can sometimes be performed in aqueous media or with minimal solvent. researchgate.net

Another principle is the use of catalytic reagents over stoichiometric ones. The palladium-catalyzed reactions discussed earlier are examples of this, as a small amount of catalyst can facilitate a large number of transformations, reducing waste. The development of more active and robust catalysts allows for lower catalyst loadings and milder reaction conditions.

Furthermore, flow chemistry is emerging as a powerful tool for green synthesis. Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. A flow-based approach to reductive amination, for example, could involve passing a solution of the aldehyde and amine over a packed bed of a heterogeneous catalyst, allowing for continuous production and easy separation of the product. unibe.ch

The development of one-pot or tandem reactions also aligns with green chemistry principles by reducing the number of workup and purification steps, thereby saving time, solvents, and energy. A one-pot reductive amination followed by another transformation without isolating the intermediate is an example of such a strategy.

Table 4: Mentioned Compounds

Compound Name
This compound
3-Aminobenzaldehyde
1-Methylpiperidin-3-amine
Sodium triacetoxyborohydride
Sodium cyanoborohydride
(R)-tert-butyl piperidin-3-ylcarbamate
Formaldehyde
1-Methyl-3-(aminomethyl)piperidine
3-Bromobenzylamine
1-Methylpiperidine
3-Aminobenzyl halide
(1-Methylpiperidin-3-yl)methylboronic acid
3-Haloaniline
1-Methyl-3-((3-nitrophenyl)methyl)piperidine
3-Nitrobenzyl halide
1-Methyl-3-lithiomethylpiperidine
Palladium on carbon
Platinum on carbon
Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. For the synthesis of this compound, a solvent-free reductive amination could be explored. This would typically involve the direct mixing of the reactants, 3-nitrobenzaldehyde and 1-methyl-3-(aminomethyl)piperidine, with a solid-supported reducing agent.

Table 1: Hypothetical Comparison of Solvent-Based vs. Solvent-Free Reductive Amination

ParameterConventional Solvent-BasedSolvent-Free (Neat)
Solvent Methanol, DichloromethaneNone
Reducing Agent Sodium borohydride, Sodium triacetoxyborohydrideSolid-supported borohydride, Catalytic hydrogenation (H2, Pd/C)
Temperature Room Temperature to 60°C50-100°C (to ensure liquidity of reactants)
Reaction Time 12-24 hours2-8 hours
Work-up Liquid-liquid extraction, solvent evaporationDirect filtration, trituration
Yield 80-90%75-85%
Environmental Impact High (solvent waste)Low (minimal waste)

While potentially offering significant environmental benefits, challenges in solvent-free synthesis include ensuring adequate mixing of reactants and managing reaction exotherms.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. researchgate.netmasterorganicchemistry.comnih.govresearchgate.net The application of microwave irradiation to the synthesis of this compound could be particularly beneficial for both the reductive amination and the subsequent nitro group reduction steps.

The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster reaction rates. researchgate.net For the reductive amination step, a mixture of the aldehyde, amine, and a suitable reducing agent in a high-boiling point, microwave-absorbing solvent (e.g., ethanol, N,N-dimethylformamide) could be subjected to microwave irradiation.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction StepConventional HeatingMicrowave-Assisted Synthesis
Reductive Amination 12-24 hours at 60°C10-30 minutes at 100-120°C
Nitro Reduction (Catalytic Hydrogenation) 4-8 hours at 50°C, 50 psi H230-60 minutes at 80°C, atmospheric pressure H2 (with suitable catalyst)
Overall Yield ~75%~85-90%

The significant reduction in reaction time offered by MAOS makes it an attractive method for rapid library synthesis and process optimization. researchgate.net

Mechanochemical Approaches (Grinding and Milling)

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often room-temperature alternative to traditional synthesis. wikipedia.orgresearchgate.netrsc.orgresearchgate.net This technique, typically performed in a ball mill, can enhance reaction rates and, in some cases, lead to the formation of products that are inaccessible through solution-phase chemistry.

For the synthesis of this compound, a mechanochemical approach could be envisioned for the reductive amination step. The solid reactants, 3-nitrobenzaldehyde and a salt of 1-methyl-3-(aminomethyl)piperidine, could be milled together with a solid reducing agent and a catalytic amount of an acid or base.

Table 3: Potential Parameters for Mechanochemical Reductive Amination

ParameterCondition
Apparatus Planetary ball mill, shaker mill
Milling Jars/Balls Stainless steel, zirconia
Reactants 3-nitrobenzaldehyde, 1-methyl-3-(aminomethyl)piperidine hydrochloride
Reducing Agent Sodium borohydride, zinc dust
Milling Frequency 10-30 Hz
Milling Time 30-90 minutes
Outcome Formation of N-(3-nitrobenzyl)-1-(1-methylpiperidin-3-yl)methanamine

The subsequent reduction of the nitro group could also potentially be carried out under mechanochemical conditions using a suitable reducing agent like iron powder in the presence of an acid. The primary advantages of this approach are the elimination of bulk solvents and the potential for a more energy-efficient process. rsc.org

Atom Economy and Waste Minimization Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.org Reductive amination, when designed carefully, can be a highly atom-economical process. wikipedia.org

For the proposed synthesis of this compound, the atom economy can be calculated for each step. In the ideal reductive amination of 3-nitrobenzaldehyde with 1-methyl-3-(aminomethyl)piperidine using catalytic hydrogenation (H₂), the only byproduct is water, leading to a high atom economy.

The subsequent reduction of the nitro group to an amine, if performed via catalytic hydrogenation, also exhibits excellent atom economy, with water being the only byproduct. The use of stoichiometric reducing agents, such as sodium borohydride, will lower the atom economy due to the formation of boron-containing byproducts.

Strategies for waste minimization in this synthesis include:

Catalyst Selection: Employing heterogeneous catalysts that can be easily recovered and recycled.

Solvent Choice: Using green solvents that are recyclable and have a low environmental impact, or ideally, performing the reaction under solvent-free conditions.

Process Intensification: Combining reaction and purification steps to reduce the number of unit operations and associated waste streams. emergingpub.com

Chemo- and Regioselective Synthesis Methodologies

Chemo- and regioselectivity are critical considerations in the synthesis of multifunctional molecules like this compound. In the proposed synthetic route, several potential selectivity challenges exist.

During the reductive amination of 3-nitrobenzaldehyde, the chemoselective reduction of the imine intermediate in the presence of the nitro group is crucial. The use of mild and selective reducing agents like sodium triacetoxyborohydride is often preferred as they are less likely to reduce the nitro group. organic-chemistry.org Catalytic hydrogenation can also be employed under carefully controlled conditions (e.g., using specific catalysts like PtO₂ at low pressure and temperature) to favor imine reduction.

The regioselectivity of the synthesis is primarily determined by the choice of starting materials, specifically the substitution pattern on the aniline precursor. To obtain the desired 3-substituted aniline, starting with a meta-substituted precursor like 3-nitrobenzaldehyde is essential. Alternative synthetic strategies, such as the direct functionalization of aniline, would likely lead to a mixture of ortho- and para-isomers due to the directing effect of the amino group, making the synthesis of the meta-isomer more challenging. mdpi.comorganic-chemistry.org

Considerations for Industrial Scale-Up and Process Efficiency

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents a unique set of challenges and considerations. recipharm.compharmafeatures.comchimia.chtudublin.ie Process safety, efficiency, cost-effectiveness, and regulatory compliance are paramount.

Key considerations for industrial scale-up include:

Process Safety: A thorough hazard evaluation of all reactants, intermediates, and products is necessary. The potential for runaway reactions, especially during the reduction of the nitro group, must be carefully assessed and mitigated through proper engineering controls.

Reactor and Equipment Selection: The choice of reactors will depend on the reaction conditions. For catalytic hydrogenations, high-pressure reactors equipped with efficient agitation and temperature control are required. The materials of construction must be compatible with all chemicals used in the process.

Heat Transfer Management: Both the reductive amination and nitro reduction steps are exothermic. Efficient heat removal is critical to maintain control over the reaction temperature and prevent side reactions or thermal decomposition.

Reagent and Solvent Selection: On a large scale, the cost and availability of reagents and solvents become significant factors. The use of expensive catalysts or reagents may be prohibitive. The selection of solvents should also consider their toxicity, flammability, and ease of recovery and recycling.

Purification and Isolation: Developing a robust and scalable purification method is essential to ensure the final product meets the required purity specifications. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness.

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters can help to ensure consistent product quality and improve process understanding and control.

Improving process efficiency involves optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while minimizing energy consumption and waste generation.

Chiral Synthesis and Stereoselective Preparation of Enantiomers

The 3-methylpiperidine moiety in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). For many pharmaceutical applications, it is crucial to isolate or synthesize a single enantiomer, as they often exhibit different pharmacological activities.

Two primary strategies can be employed for the stereoselective preparation of the enantiomers of this compound:

Chiral Resolution: This approach involves the synthesis of the racemic mixture followed by the separation of the enantiomers. Common resolution techniques include:

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers based on their differential interactions with the CSP. nih.govnih.govresearchgate.netmdpi.com This method is highly effective for both analytical and preparative-scale separations.

Asymmetric Synthesis: This strategy aims to directly synthesize the desired enantiomer. For this compound, an asymmetric synthesis could involve:

Use of a Chiral Starting Material: Starting the synthesis with an enantiomerically pure precursor, such as (R)- or (S)-3-methylpiperidine.

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming step. For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as a substituted pyridine or enamine, could be used to establish the stereocenter in the piperidine ring. Recent advances in rhodium-catalyzed asymmetric synthesis have shown promise for the preparation of enantioenriched 3-substituted piperidines. snnu.edu.cnacs.orgresearchgate.netwhiterose.ac.ukorganic-chemistry.org

Table 4: Comparison of Chiral Synthesis Strategies

StrategyAdvantagesDisadvantages
Chiral Resolution Applicable to existing racemic synthesis; well-established techniques.Maximum theoretical yield is 50% for the desired enantiomer; may require multiple recrystallizations.
Asymmetric Synthesis Potentially higher overall yield of the desired enantiomer; more atom-economical.May require development of a new synthetic route; chiral catalysts can be expensive.

The choice between chiral resolution and asymmetric synthesis will depend on factors such as the availability of chiral starting materials, the efficiency of the resolution process, and the cost and complexity of the asymmetric synthesis.

Chemical Transformations and Reactivity Profiles

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution (EAS). The amino group (-NH2) is a potent electron-donating group through resonance, directing incoming electrophiles to the ortho and para positions relative to itself. unigoa.ac.in This strong activating effect means that reactions are often rapid and may require mild conditions to prevent over-reaction or side reactions. chemistrysteps.comwikipedia.org The (1-methylpiperidin-3-yl)methyl substituent at the 3-position is an alkyl group, which is weakly activating and also an ortho, para-director. However, the directing effect of the powerful amino group is overwhelmingly dominant. Therefore, electrophilic attack is expected to occur primarily at positions 2, 4, and 6 of the aniline ring.

Direct nitration of anilines using a standard mixture of concentrated nitric and sulfuric acids is often problematic. The strongly acidic conditions protonate the basic amino group to form an anilinium ion (-NH3+). This protonated group is strongly deactivating and a meta-director, leading to a significant yield of the meta-nitro product alongside oxidation byproducts. wikipedia.org A common and more controlled method involves the protection of the amino group via acetylation. wikipedia.orglibretexts.org This forms an acetanilide, which is less strongly activating than a free amino group but still directs the incoming electrophile to the ortho and para positions. chemistrysteps.com Subsequent hydrolysis of the amide restores the amino group.

Sulfonation of aniline with concentrated sulfuric acid leads to the formation of anilinium hydrogen sulfate. Upon heating, this intermediate rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid), which exists as a zwitterion. A similar outcome is anticipated for 3-[(1-Methylpiperidin-3-yl)methyl]aniline, with the sulfonic acid group predominantly entering the para position relative to the amino group.

ReactionReagents & ConditionsMajor Expected Product(s)Remarks
Direct NitrationHNO3, H2SO4Mixture of nitro-isomers and oxidation productsAnilinium ion formation leads to meta-substitution and significant tarring. wikipedia.org
Protected Nitration1. Acetic anhydride 2. HNO3, H2SO4, low temp. 3. H3O+, heat4-Nitro-3-[(1-methylpiperidin-3-yl)methyl]anilineAcetylation protects the amino group and directs nitration primarily to the para position. libretexts.org
SulfonationConc. H2SO4, heat4-Amino-2-[(1-methylpiperidin-3-yl)methyl]benzenesulfonic acidReaction proceeds via an anilinium salt, rearranging to the thermodynamically stable para-product.
Table 1. Predicted outcomes of nitration and sulfonation reactions.

The high reactivity of the aniline ring makes direct halogenation difficult to control. For instance, the reaction of aniline with bromine water at room temperature results in the immediate formation of a 2,4,6-tribromoaniline precipitate. To achieve selective monohalogenation, the activating effect of the amino group must be moderated, typically through acetylation as described for nitration. chemistrysteps.comlibretexts.org

More recent methods have been developed for the regioselective halogenation of unprotected anilines. The use of copper(II) halides, such as CuCl2 or CuBr2, in ionic liquids has been shown to yield predominantly the para-halogenated products under mild conditions. nih.gov This approach avoids the need for protection and deprotection steps.

ReactionReagents & ConditionsMajor Expected Product(s)Remarks
BrominationBr2 in H2O or non-polar solvent2,4,6-Tribromo-3-[(1-methylpiperidin-3-yl)methyl]anilineThe highly activated ring leads to polysubstitution.
ChlorinationCuCl2 in ionic liquid, 40 °C4-Chloro-3-[(1-methylpiperidin-3-yl)methyl]anilineProvides high regioselectivity for the para-isomer with unprotected anilines. nih.gov
Protected Bromination1. Acetic anhydride 2. Br2 in acetic acid 3. H3O+, heat4-Bromo-3-[(1-methylpiperidin-3-yl)methyl]anilineThe bulky acetyl group sterically hinders the ortho positions and favors para-substitution. chemistrysteps.com
Table 2. Predicted outcomes of halogenation reactions.

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines. beilstein-journals.orgnih.gov The primary amino group is a Lewis base and reacts readily with the Lewis acid catalyst (e.g., AlCl3) required for the reaction. chemistrysteps.comlibretexts.org This acid-base reaction forms a complex where the nitrogen atom bears a positive charge, which strongly deactivates the aromatic ring towards electrophilic attack, thus inhibiting the Friedel-Crafts reaction. libretexts.orgnih.gov The N-methylpiperidine moiety would also act as a Lewis base, further complicating the reaction by consuming the catalyst. Therefore, this compound is not expected to undergo Friedel-Crafts reactions under standard conditions.

Oxidation Reactions of Nitrogen Centers

The molecule contains two nitrogen atoms susceptible to oxidation: the primary aromatic nitrogen of the aniline group and the tertiary aliphatic nitrogen of the N-methylpiperidine ring. These two centers exhibit different reactivities towards oxidizing agents.

Tertiary aliphatic amines are readily oxidized to their corresponding N-oxides by reagents such as hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid, m-CPBA), or 2-sulfonyloxaziridines. asianpubs.org The nitrogen atom in the N-methylpiperidine ring is a typical tertiary aliphatic amine and is expected to be oxidized cleanly to the corresponding N-oxide. asianpubs.org

In contrast, the primary aromatic amino group is more prone to complex oxidation pathways, leading to products such as nitroso compounds, nitro compounds, or polymeric materials, rather than a stable N-oxide. researchgate.netresearchgate.net Therefore, selective oxidation of this compound would likely occur at the piperidine (B6355638) nitrogen.

Nitrogen CenterReagentsExpected OutcomeRemarks
Piperidine Nitrogen (Tertiary Aliphatic)H2O2, m-CPBAFormation of the corresponding N-oxideThis is a standard transformation for tertiary amines. asianpubs.org
Aniline Nitrogen (Primary Aromatic)Various oxidants (e.g., K2Cr2O7)Oxidative coupling/polymerization, formation of colored productsPrimary aromatic amines are easily oxidized, often leading to complex product mixtures. researchgate.net
Table 3. Predicted outcomes of nitrogen oxidation.

Under more forceful oxidative conditions, cleavage of C-N bonds can occur. The electrochemical oxidation of tertiary amines can lead to N-dealkylation. mdpi.com For the N-methylpiperidine moiety, this could result in the cleavage of the N-methyl bond to yield the corresponding secondary amine, formaldehyde, and a proton, following a pathway involving an intermediate iminium cation. mdpi.com

The piperidine ring itself can undergo oxidative degradation. Studies on the atmospheric degradation of piperidine initiated by hydroxyl radicals indicate that H-abstraction can occur at the N-H bond (not present here) or at any of the C-H bonds, leading to ring-opening and the formation of various smaller molecules. acs.org Microbial degradation pathways for piperidine also proceed via cleavage of a C-N bond, ultimately leading to mineralization. nih.gov The aniline moiety is also susceptible to oxidative degradation, often initiated by the formation of a radical cation, which can lead to the formation of colored polymeric materials through oxidative coupling. researchgate.net

Reduction Reactions

Reduction of Functional Groups on Derived Analogues (e.g., Nitro to Amine)

The synthesis of this compound and its derivatives often involves the reduction of a nitro group on an aromatic precursor. The conversion of a nitroaryl group to an aminoaryl group is a fundamental transformation. A common precursor, for instance, might be a molecule like 3-[(1-methylpiperidin-3-yl)methyl]nitrobenzene. The reduction of this nitro group to the primary amine of the target compound can be achieved through various established methods.

Catalytic hydrogenation is a widely employed technique for this transformation. This method involves treating the nitro-containing analogue with hydrogen gas in the presence of a metal catalyst. nih.gov Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.com The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under controlled pressure and temperature. For example, the reduction of nitrobenzene derivatives to anilines is a standard industrial process often utilizing catalytic hydrogenation. A specific application involves the reduction of a nitrophenyl pyridine derivative to a piperidinyl aniline using sodium borohydride in conjunction with zinc chloride, which facilitates the simultaneous reduction of both the nitro group and the pyridine ring.

In cases where a molecule contains other reducible functional groups, chemoselective reduction methods are necessary to selectively target the nitro group. The use of a sulfided platinum catalyst has been shown to achieve the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides under low temperature and pressure. nih.gov Other metal-based systems, such as those using iron catalysts with formic acid as a reducing agent, also offer high chemoselectivity under mild, base-free conditions.

Below is a table summarizing common catalytic systems for the reduction of nitroaryl compounds to their corresponding anilines.

Catalyst/Reagent SystemTypical ConditionsNotes
Pd/C, H₂ Ethanol/Methanol, RT-50°C, 1-5 atmStandard, highly efficient method for simple nitroarenes.
Pt/C, H₂ Acetic Acid, RT, 1-4 atmEffective, may sometimes be more active than Pd/C.
Raney Ni, H₂ Ethanol, 50-100°C, 50-100 atmCost-effective but often requires higher temperatures and pressures.
NaBH₄, ZnCl₂ Methanol/WaterCan simultaneously reduce other functional groups like pyridinium salts.
Fe, HCl/NH₄Cl Ethanol/Water, RefluxClassical "Béchamp reduction," useful for large-scale synthesis.
SnCl₂, HCl Ethanol, RefluxCommon laboratory method, though tin waste can be an issue.

Functionalization of the Piperidine Ring System

The piperidine ring in this compound is a tertiary amine, which directs its reactivity. The primary sites for functionalization are the nitrogen atom and the carbon atoms of the ring itself.

Alkylation and Acylation of the Piperidine Nitrogen

The piperidine nitrogen in the parent compound is already methylated. However, in synthetic analogues where this position is a secondary amine (i.e., 3-(piperidin-3-ylmethyl)aniline), the nitrogen is a key site for functionalization.

N-Alkylation of secondary piperidines is a common reaction to introduce various alkyl groups. Standard conditions involve reacting the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in solvents like acetonitrile or dimethylformamide (DMF). researchgate.net For less reactive alkylating agents, stronger bases such as sodium hydride (NaH) may be employed. researchgate.net To prevent over-alkylation and the formation of quaternary ammonium salts, the reaction can be controlled by slowly adding the alkyl halide to an excess of the amine. researchgate.net

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is typically achieved by reacting the secondary amine with an acyl chloride or an acid anhydride. The reaction is often run in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct. N-acylation is a robust reaction and can be used to install a wide variety of functional groups. ajchem-a.com

TransformationReagentsBaseSolvent
N-Alkylation Alkyl Halide (R-X)K₂CO₃, NaH, Et₃NDMF, Acetonitrile
N-Acylation Acyl Chloride (RCOCl)Triethylamine, PyridineDichloromethane, THF
N-Acylation Acid Anhydride ((RCO)₂O)Triethylamine, PyridineDichloromethane, THF
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Acetic Acid (catalyst)Dichloroethane

Substitution Reactions on the Piperidine Ring

Direct substitution on the carbon atoms of an existing saturated piperidine ring is more challenging but can be achieved through specific synthetic strategies. One notable method involves the regioselective alkylation at the C-3 position of the piperidine ring. odu.edu This process can be initiated by converting piperidine into N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. This intermediate can then be deprotonated with a strong base, such as ethylmagnesium bromide or lithium diisopropylamide (LDA), to generate an enamide anion. odu.edu This nucleophilic anion can then react with various alkyl halides to introduce a substituent at the C-3 position. Subsequent reduction of the resulting 3-alkyl-Δ²-piperideine yields the 3-substituted piperidine. odu.edu

Another approach for functionalization at the α-carbon (C-2 or C-6) involves the formation of an endo-cyclic iminium ion from the corresponding N-oxide via a modified Polonovski–Potier reaction. acs.org This iminium ion can then be intercepted by various nucleophiles, allowing for the introduction of alkyl or aryl groups at the position adjacent to the nitrogen. acs.orgnih.gov While this method primarily targets the α-position, its selectivity can be influenced by substituents already present on the ring. acs.org

Reactivity at the Methylamine Linker

The aniline portion of the molecule provides a primary aromatic amine functionality, which is a versatile site for numerous chemical reactions.

Amine Reactivity (e.g., Acylation, Sulfonylation)

The primary amine on the phenyl ring is nucleophilic and readily undergoes reactions typical of anilines.

Acylation: The aniline nitrogen can be easily acylated to form amides. This is typically accomplished by treatment with acyl chlorides or acid anhydrides in the presence of a base such as pyridine or triethylamine. mdpi.com This reaction is often used to protect the amine group or to introduce new functional moieties. For example, reacting the aniline with acetyl chloride would yield the corresponding acetanilide derivative. Continuous-flow methods using acetonitrile as the acetylating agent over an alumina catalyst have also been developed as a greener alternative. nih.gov

Sulfonylation: Similar to acylation, the aniline can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonamides. This transformation is important in medicinal chemistry for introducing sulfonamide groups, which can significantly alter the biological properties of a molecule.

The table below outlines common reactions involving the aniline nitrogen.

Reaction TypeReagentProduct Type
Acylation Acetyl Chloride, Acetic AnhydrideAmide (Acetanilide derivative)
Sulfonylation p-Toluenesulfonyl ChlorideSulfonamide
Alkylation Alkyl Halide (under specific conditions)Secondary/Tertiary Amine
Diazotization NaNO₂, HCl (at 0-5°C)Diazonium Salt

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the complete carbon and proton framework of the molecule.

One-dimensional NMR provides fundamental information about the chemical environment, number, and connectivity of protons (¹H) and carbon atoms (¹³C) in a molecule. The predicted chemical shifts for 3-[(1-Methylpiperidin-3-yl)methyl]aniline are based on established values for aniline (B41778), piperidine (B6355638), and benzylamine (B48309) substructures. rsc.orgrsc.orgrsc.orgrsc.org

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the aniline ring, the protons of the piperidine ring, the benzylic methylene (B1212753) bridge, and the N-methyl group. The aniline -NH₂ protons typically appear as a broad singlet, while the aromatic protons exhibit splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The aliphatic protons of the piperidine ring are expected to produce a series of complex, overlapping multiplets.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ar-H (Aniline Ring)6.5 - 7.2m (Multiplet)4H
-NH₂ (Aniline)~3.6br s (Broad Singlet)2H
Ar-CH₂-N (Benzylic)~3.4 - 3.5s (Singlet) or d (Doublet)2H
N-CH₃ (Piperidine)~2.2 - 2.4s (Singlet)3H
Piperidine Ring Protons1.1 - 3.0m (Multiplet)9H
C-CH₃ (Piperidine)~0.8 - 0.9d (Doublet)3H

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum is expected to show four distinct signals for the aromatic carbons, one for the benzylic carbon, five for the piperidine ring carbons, and one for the N-methyl carbon.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ar-C-NH₂~148
Ar-C-CH₂~140
Ar-CH113 - 130
Ar-CH₂-N (Benzylic)~60 - 65
Piperidine Ring Carbons25 - 60
N-CH₃ (Piperidine)~46
C-CH₃ (Piperidine)~19 - 22

While 1D NMR suggests the presence of various structural fragments, 2D NMR experiments are essential to definitively piece them together.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity of the protons within the piperidine ring, for instance, showing correlations between adjacent protons (e.g., H-2 with H-3, H-3 with H-4, etc.). This helps to assign the specific chemical shifts of the otherwise overlapping multiplets in the aliphatic region.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment would unequivocally link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, confirming, for example, which carbon signal corresponds to the N-methyl group or the benzylic methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting the different fragments of this compound. Key expected correlations would include:

Correlations from the benzylic protons (Ar-CH₂ ) to the aromatic carbons C1 and C2/C6, as well as to the piperidine carbons C3 and C2/C4.

Correlations from the N-methyl protons (CH₃ ) to the piperidine ring carbons C2 and C6.

Correlations from the aromatic protons to nearby aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY can provide insights into the preferred conformation and stereochemistry of the molecule, such as the spatial relationship between the methyl group on the piperidine ring and other protons on the ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to the vibrational frequencies of specific chemical bonds. rasayanjournal.co.inresearchgate.netresearchgate.net

The IR and Raman spectra of this compound would display characteristic bands confirming the presence of the primary aniline amine, the aromatic ring, and the saturated aliphatic piperidine structure.

Predicted Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)3300 - 3500Medium / Medium
C-H Aromatic StretchAniline Ring3000 - 3100Medium / Strong
C-H Aliphatic StretchPiperidine Ring, -CH₂, -CH₃2800 - 3000Strong / Strong
N-H Scissoring BendPrimary Amine (-NH₂)1590 - 1650Strong / Weak
C=C Aromatic Ring StretchAniline Ring1500 - 1600Strong / Strong
C-N StretchAromatic and Aliphatic Amines1250 - 1350Strong / Medium

The presence of two distinct bands in the 3300-3500 cm⁻¹ region would be a definitive indicator of the primary amine (-NH₂) group. The region just below 3000 cm⁻¹ would be dominated by strong absorptions from the numerous aliphatic C-H bonds of the piperidine ring and methylene bridge.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a newly synthesized or isolated compound. lcms.cznih.govnih.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition.

For this compound, the molecular formula is C₁₃H₂₀N₂. HRMS analysis would be expected to yield an exact mass that corresponds to this formula.

HRMS Data for Molecular Formula Confirmation

ParameterValue
Molecular FormulaC₁₃H₂₀N₂
Calculated Monoisotopic Mass204.1626 g/mol
Expected [M+H]⁺ Ion205.1703

Data calculated based on IUPAC atomic weights. nih.gov

An experimental HRMS measurement matching the calculated value for the protonated molecule ([M+H]⁺) to within a very small error margin (e.g., ± 5 ppm) would provide unambiguous confirmation of the elemental formula C₁₃H₂₀N₂, thereby validating the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for separating volatile compounds and providing definitive identification, making it highly suitable for assessing the purity of this compound and analyzing reaction mixtures. nih.govbirchbiotech.com The gas chromatograph separates the target compound from any impurities, such as starting materials, byproducts, or degradation products, based on their differential partitioning between a stationary phase in a capillary column and a mobile carrier gas. birchbiotech.com The mass spectrometer then ionizes the eluted compounds, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each substance. oup.com

For the analysis of aromatic amines like this compound, a standard GC-MS method would involve a capillary column, such as an HP-5MS or equivalent, which has a non-polar stationary phase suitable for a wide range of compounds. researchgate.net The identity of the main peak corresponding to the target compound can be confirmed by its mass spectrum. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (204.31 g/mol ). Key fragmentation patterns would include ions resulting from the cleavage of the bond between the piperidine ring and the methylene bridge, as well as fragmentation of the piperidine ring itself.

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com This method allows for the detection and quantification of trace impurities, which is critical for quality control.

Table 1: Illustrative GC-MS Parameters for Analysis of Aromatic Amines.
ParameterTypical Value/Condition
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of ~1 mL/min
Inlet Temperature 250-280 °C
Oven Program Initial temp 80°C, ramp to 280°C at 10-15 °C/min, hold for 5-10 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. In this compound, the primary chromophore is the aniline moiety. The piperidine portion of the molecule does not absorb light in the UV-Vis range.

The electronic spectrum of aniline typically exhibits two main absorption bands arising from π → π* transitions within the benzene ring. wikipedia.orgnih.gov The first, a strong absorption band known as the K-band, is usually observed around 230-240 nm. The second, a weaker, more structured band (the B-band), appears at longer wavelengths, typically around 280-290 nm. wikipedia.orgresearchgate.net The presence of the amino group's lone pair of electrons extends the conjugation of the benzene ring, influencing the position and intensity of these bands. wikipedia.org

The specific absorption maxima (λmax) for this compound would be influenced by the alkyl substituent on the benzene ring and the choice of solvent. cdnsciencepub.comajrsp.com Solvents can affect the electronic transitions through polarity and hydrogen bonding, potentially causing a shift in the absorption peaks (solvatochromism). ajrsp.com For instance, in a non-polar solvent like hexane, the fine structure of the B-band might be more resolved, whereas in a polar solvent like ethanol, the absorption maxima might shift. In ethanol, aniline itself shows a λmax around 230 nm and a weaker absorption around 280 nm. wikipedia.org It is expected that this compound would exhibit a similar absorption profile.

Emission characteristics, studied through fluorescence spectroscopy, would involve exciting the molecule at its absorption maximum and measuring the emitted light at a longer wavelength (the Stokes shift). Aniline is known to be fluorescent, with an emission peak that can provide further insight into its electronic structure and environment. aatbio.com

Table 2: Expected UV-Vis Absorption Data for Aniline Chromophore.
Transition TypeTypical λmax Range (Aniline)Notes
π → π* (K-band) 230 - 250 nmHigh-intensity absorption related to the conjugated system.
π → π* (B-band) 280 - 290 nmLower intensity, often with vibrational fine structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. researchgate.net

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would elucidate several key structural features. researchgate.net It would confirm the connectivity of the atoms and provide precise geometric parameters. A crucial aspect would be the determination of the conformation of the six-membered piperidine ring, which typically adopts a stable chair conformation to minimize steric strain. researchgate.netnih.gov The analysis would also reveal the orientation of the substituents on the piperidine ring—the methyl group at the 3-position and the methylene-aniline group at the 1-position (nitrogen). Quantum mechanics calculations and studies of similar structures suggest that in N-aryl piperidines, the aryl group's orientation is influenced by steric and electronic factors. nih.govacs.org

Furthermore, the crystal structure would show the relative orientation of the aniline ring with respect to the piperidine moiety. Intermolecular interactions, such as hydrogen bonding involving the amine group (-NH2) of the aniline part, would also be identified, providing insight into how the molecules pack together in the crystal lattice. mdpi.com

Table 3: Information Obtainable from X-ray Crystallography.
Structural InformationSignificance
Unit Cell Dimensions Defines the basic repeating unit of the crystal (e.g., a, b, c, α, β, γ).
Space Group Describes the symmetry of the crystal lattice.
Atomic Coordinates Provides the precise 3D position of every atom in the molecule.
Bond Lengths & Angles Confirms covalent structure and reveals any strain or unusual geometry.
Conformation Determines the shape of the piperidine ring (e.g., chair, boat) and substituent orientation (axial/equatorial).
Intermolecular Interactions Identifies hydrogen bonds, van der Waals forces, and π-stacking that stabilize the crystal structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

No published studies detailing the optimized geometry or conformational analysis of 3-[(1-Methylpiperidin-3-yl)methyl]aniline were found. This type of analysis would typically involve identifying the most stable three-dimensional arrangement of the atoms in the molecule and exploring its various possible conformations.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

Information regarding the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the corresponding energy gap for this compound is not available in the current scientific literature. These parameters are crucial for understanding the molecule's reactivity and electronic properties.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution

A molecular electrostatic potential map for this compound, which would illustrate the charge distribution and identify electrophilic and nucleophilic sites, has not been publicly reported.

Prediction and Assignment of Vibrational Frequencies

There are no available theoretical predictions or experimental assignments of the vibrational frequencies for this compound. This information is typically used to interpret infrared and Raman spectra.

Simulation of NMR Chemical Shifts (e.g., GIAO Method)

Simulated Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, often calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, could not be located in published research.

Prediction of Linear Polarizability and First Hyperpolarizability for Optical Properties

Data on the predicted linear polarizability and first hyperpolarizability of this compound, which are important for assessing its potential in nonlinear optical applications, are absent from the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics simulations of molecules containing piperidine (B6355638) rings reveal that the six-membered ring predominantly adopts a chair conformation. For this compound, the methyl group on the piperidine nitrogen and the methylaniline substituent at the 3-position can exist in either axial or equatorial positions. The interplay of steric hindrance and electronic effects would determine the most stable conformations.

Table 1: Predicted Stable Conformers of this compound

Conformer Piperidine Ring Conformation Methyl Group (N1) Position Methylaniline Group (C3) Position Relative Energy (kcal/mol)
1 Chair Equatorial Equatorial 0 (most stable)
2 Chair Equatorial Axial > 0
3 Chair Axial Equatorial > 0
4 Chair Axial Axial > 0
5 Twist-Boat - - Higher

Note: This table is predictive and based on general principles of conformational analysis. Actual relative energies would require specific MD simulations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) models are developed to predict the physicochemical properties of molecules based on their structural features. For this compound, a QSPR model could predict properties like boiling point, solubility, and logP. These models are built by establishing a mathematical relationship between calculated molecular descriptors and experimentally determined properties for a series of related compounds.

Relevant molecular descriptors for this compound would include topological indices, constitutional descriptors (e.g., molecular weight, number of nitrogen atoms), and quantum chemical descriptors (e.g., dipole moment, orbital energies). Given the presence of both a basic piperidine nitrogen and an aromatic amine, descriptors related to hydrogen bonding capacity and polar surface area would be particularly important.

A hypothetical QSPR model for predicting a property (P) could take the form of a linear equation: P = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ Where c are coefficients and D are the molecular descriptors.

Table 2: Key Molecular Descriptors for QSPR Modeling of this compound

Descriptor Type Specific Descriptor Predicted Influence on Properties
Constitutional Molecular Weight Correlates with bulk properties like boiling point.
Topological Wiener Index Relates to molecular branching and compactness.
Electronic Dipole Moment Influences solubility in polar solvents.
Quantum Chemical Polar Surface Area Affects cell permeability and bioavailability.

Ab Initio and Semi-Empirical Calculations for Electronic Properties

Ab initio and semi-empirical quantum chemical calculations are fundamental for understanding the electronic structure of a molecule. These methods can provide insights into orbital energies, electron density distribution, and the nature of chemical bonds.

For this compound, these calculations would likely show that the highest occupied molecular orbital (HOMO) is localized on the electron-rich aniline (B41778) ring, which is a key determinant of its reactivity in electrophilic aromatic substitution reactions. The lowest unoccupied molecular orbital (LUMO) would likely be distributed over the aromatic system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity.

Calculations of the electrostatic potential surface would highlight the regions of positive and negative charge. The nitrogen atoms of the piperidine and aniline groups would be expected to be regions of negative electrostatic potential, indicating their basicity and ability to act as hydrogen bond acceptors.

Table 3: Predicted Electronic Properties from Quantum Chemical Calculations

Property Predicted Value/Characteristic Significance
HOMO Energy Relatively high Indicates susceptibility to oxidation and electrophilic attack.
LUMO Energy Relatively low Indicates ability to accept electrons.
HOMO-LUMO Gap Moderate Relates to chemical reactivity and electronic transitions.
Dipole Moment Non-zero Confirms the polar nature of the molecule.

Mechanistic Organic Chemistry Investigations

Elucidation of Reaction Mechanisms for Synthetic Pathways

Identification and Characterization of Reaction Intermediates

The reductive amination process proceeds through several key intermediates. The initial step is the nucleophilic attack of the primary amine of a suitable piperidine (B6355638) precursor on the carbonyl carbon of 3-aminobenzaldehyde. This addition reaction forms a tetrahedral intermediate known as a carbinolamine. The carbinolamine is generally unstable and undergoes dehydration to form an imine (or its protonated form, an iminium ion).

The characterization of these transient species can be challenging due to their low stability. However, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can sometimes be employed under specific conditions to detect their presence. For instance, the disappearance of the aldehyde carbonyl stretch in the IR spectrum and the appearance of a C=N stretch would indicate the formation of the imine.

Subsequent reduction of the imine is the final step in the formation of the desired product. The nature of the reducing agent will dictate the specific pathway of this reduction.

Transition State Analysis and Energy Barriers

The formation of the carbinolamine intermediate and its subsequent dehydration to the imine involves surmounting specific energy barriers. Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide valuable insights into the geometry of the transition states and the associated activation energies.

For the initial nucleophilic attack, the transition state would involve the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbonyl pi-bond. The energy barrier for this step is influenced by the nucleophilicity of the amine and the electrophilicity of the aldehyde.

The dehydration of the carbinolamine to the imine is often the rate-determining step and can be acid or base-catalyzed. In an acidic medium, protonation of the hydroxyl group of the carbinolamine facilitates its departure as a water molecule, proceeding through a transition state with significant carbocationic character. The stability of this transition state, and thus the reaction rate, is influenced by the electronic properties of the substituents on both the aniline (B41778) and piperidine rings.

Role of Catalysts and Solvents in Reaction Pathways

Catalysts play a pivotal role in directing the reaction pathway and influencing the rate of formation of 3-[(1-Methylpiperidin-3-yl)methyl]aniline. In reductive amination, acid catalysts are commonly used to accelerate the formation of the imine intermediate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

The choice of solvent is also critical. Protic solvents can participate in hydrogen bonding and proton transfer, potentially stabilizing intermediates and transition states. Aprotic solvents, on the other hand, are often used when strong reducing agents that react with protic solvents are employed. The polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates.

For the reduction of the imine, various metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are frequently employed in the presence of hydrogen gas. The mechanism on the catalyst surface involves the adsorption of the imine and hydrogen, followed by the stepwise transfer of hydrogen atoms to the carbon and nitrogen atoms of the imine double bond.

Kinetic Studies of Chemical Transformations

Kinetic studies provide quantitative information about the rates of the individual steps in the synthesis of this compound. By monitoring the concentration of reactants, intermediates, and products over time, the rate law for the reaction can be determined.

Kinetic isotope effect (KIE) studies, where a hydrogen atom is replaced by its heavier isotope deuterium (B1214612) at a specific position, can provide further mechanistic details. For example, a primary kinetic isotope effect observed upon replacing the hydrogen of the C-H bond being broken in the rate-determining step of the imine reduction would support a mechanism where this bond cleavage is kinetically significant.

Stereochemical Outcomes and Diastereoselective/Enantioselective Control

The synthesis of this compound can lead to the formation of stereoisomers due to the presence of a chiral center at the 3-position of the piperidine ring. Controlling the stereochemical outcome is a critical aspect of the synthesis, particularly for pharmaceutical applications.

Diastereoselective Control:

If the synthesis starts from a racemic or diastereomeric mixture of 3-substituted piperidine precursors, the final product will also be a mixture of diastereomers. Diastereoselective control can be achieved by employing chiral auxiliaries or catalysts that favor the formation of one diastereomer over the other. The relative stereochemistry can often be influenced by steric hindrance, where the catalyst or reagent approaches the substrate from the less hindered face.

Enantioselective Control:

Achieving enantioselective synthesis, where one enantiomer is formed in excess, requires the use of chiral catalysts or reagents. In the context of reductive amination, chiral reducing agents or chiral transition metal catalysts can be employed for the asymmetric reduction of the imine intermediate.

For instance, the use of a chiral directing group on the piperidine nitrogen can influence the facial selectivity of the reduction. Alternatively, enantioselective hydrogenation of a suitable prochiral precursor, such as a substituted pyridine, using a chiral rhodium or ruthenium catalyst can provide access to enantiomerically enriched piperidine intermediates. nih.govacs.orgnih.gov The mechanism of such asymmetric hydrogenations often involves the formation of a chiral catalyst-substrate complex, where the stereochemistry of the final product is determined by the geometry of this complex in the transition state of the hydrogen transfer step.

Below is a table summarizing potential stereoselective strategies:

StrategyDescriptionKey Control Element
Chiral Auxiliary A chiral group is temporarily attached to the substrate to direct the stereochemical course of a reaction.Steric and electronic properties of the auxiliary.
Chiral Catalyst A catalyst containing a chiral ligand is used to create a chiral environment for the reaction.Structure and chirality of the ligand.
Chiral Reducing Agent A reducing agent that is itself chiral is used to selectively reduce one face of a prochiral group.The stereochemistry of the reducing agent.

Design, Synthesis, and Characterization of Advanced Derivatives and Analogues

Rational Design Principles for Structural Modification of 3-[(1-Methylpiperidin-3-yl)methyl]aniline

The rational design of analogues of this compound is guided by established principles of medicinal chemistry and materials science, aiming to optimize molecular interactions with biological targets or enhance material properties. Key strategies involve modulating the electronic and steric characteristics of the molecule. For instance, in the context of drug design, modifications are often guided by the pharmacophoric requirements of a specific biological target, such as a receptor or enzyme. nih.govresearchgate.net

A common approach involves computational modeling to predict how structural changes will affect the binding affinity and selectivity of the compound. For example, docking studies can be employed to understand how different substituents on the aniline (B41778) or piperidine (B6355638) ring might interact with amino acid residues in a binding pocket. nih.gov The introduction of a methyl group, for instance, can enhance binding affinity by occupying a hydrophobic pocket within a target protein. juniperpublishers.com

Structure-activity relationship (SAR) studies are crucial in this process. By systematically altering different parts of the molecule and assessing the impact on activity, researchers can build a comprehensive understanding of the key structural features required for a desired effect. This iterative process of design, synthesis, and testing allows for the optimization of the lead compound.

The core scaffold of this compound presents three primary regions for modification: the aniline ring, the piperidine ring, and the methylamine linker. Each of these can be altered to fine-tune properties such as:

Lipophilicity: The introduction of hydrophobic or hydrophilic groups can alter the molecule's solubility and ability to cross biological membranes.

Electronic properties: Electron-donating or electron-withdrawing groups on the aniline ring can modulate the pKa of the aniline nitrogen and its reactivity in chemical reactions. beilstein-journals.org

Steric bulk: The size and shape of substituents can influence binding selectivity and metabolic stability.

Conformational rigidity: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, potentially increasing its affinity for a target.

Synthetic Methodologies for Analogues with Varied Substitution Patterns

A variety of synthetic strategies can be employed to generate analogues of this compound with diverse substitution patterns. These methodologies often involve multi-step sequences to achieve the desired modifications on the different components of the core structure.

Modifications on the Aniline Ring

The aniline ring is amenable to a range of electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. libretexts.orgscribd.com To achieve selective substitution and avoid over-reaction, the amino group is often protected, for example, as an acetanilide. libretexts.org

Common modifications include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). libretexts.org

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, typically on the protected aniline to control the reaction. youtube.com The resulting nitro group can then be reduced to an amino group, providing a handle for further functionalization.

Acylation and Alkylation: Friedel-Crafts acylation and alkylation reactions can introduce alkyl or acyl groups, although these reactions can be challenging with anilines due to the Lewis acid catalyst complexing with the amino group. libretexts.org

Sulfonylation: The introduction of a sulfonyl group can be achieved through reaction with a sulfonyl chloride.

Table 1: Representative Synthetic Transformations for Aniline Ring Modification

Reaction TypeReagents and ConditionsExpected Product
BrominationN-Bromosuccinimide (NBS), AcetonitrileBromo-substituted aniline derivative
NitrationHNO3, H2SO4 (on protected aniline)Nitro-substituted aniline derivative
AcylationAcetyl chloride, PyridineAcetanilide derivative
Reductive AminationAldehyde/Ketone, NaBH(OAc)3N-alkylated aniline derivative

Alterations on the Piperidine Ring (e.g., other methyl positions, N-substitutions)

Modifications to the piperidine ring can involve altering the position of the methyl group or changing the N-substituent. The synthesis of piperidine rings with different substitution patterns can be achieved through various cyclization strategies or by starting from appropriately substituted precursors. nih.govmdpi.com

Synthesis of Positional Isomers: The synthesis of analogues with the methyl group at the 2- or 4-position of the piperidine ring would require starting from the corresponding 2-methyl- or 4-methyl-substituted piperidine precursors. These can be synthesized through methods such as catalytic hydrogenation of substituted pyridines or through multi-step sequences involving cyclization reactions. mdpi.com

N-Substitution: The N-methyl group of the piperidine ring can be replaced with other alkyl or aryl groups. This is typically achieved by starting with the corresponding secondary amine (piperidine) and performing N-alkylation or N-arylation reactions. nih.gov Reductive amination with aldehydes or ketones is a common method for introducing a variety of N-alkyl substituents. mdpi.com The Buchwald-Hartwig amination can be employed for N-arylation.

Table 2: Synthetic Approaches for Piperidine Ring Alterations

ModificationSynthetic StrategyKey Reagents
Methyl Positional IsomersCatalytic hydrogenation of substituted pyridinesH2, Pd/C
N-AlkylationReductive amination of the secondary piperidineAldehyde/Ketone, NaBH(OAc)3
N-ArylationBuchwald-Hartwig aminationAryl halide, Palladium catalyst, Base
N-AcylationAcylation of the secondary piperidineAcyl chloride, Base

Variations in the Methylamine Linker

The methylamine linker connecting the aniline and piperidine rings can also be modified. This can involve changing the length of the alkyl chain or introducing different functional groups.

Chain Length Variation: Analogues with longer or shorter alkyl linkers can be synthesized by using appropriate starting materials. For example, a two-carbon linker could be introduced via the reduction of a corresponding amide or nitrile.

Functionalization of the Linker: The linker can be functionalized with groups such as hydroxyl or carbonyl groups. For instance, a hydroxyl group could be introduced by using an epoxide as a starting material.

Comparative Analysis of Reactivity and Chemical Behavior of Analogues

The introduction of different substituents on the this compound scaffold significantly influences the reactivity and chemical behavior of the resulting analogues.

The aniline moiety is a key determinant of the molecule's electronic properties. The amino group is electron-donating, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. beilstein-journals.org

Electron-donating groups (e.g., methoxy, alkyl) on the aniline ring will further increase the electron density, enhancing its reactivity towards electrophiles and increasing the basicity of the aniline nitrogen.

Electron-withdrawing groups (e.g., nitro, cyano, halo) will decrease the electron density of the aniline ring, making it less reactive towards electrophiles and decreasing the basicity of the aniline nitrogen. beilstein-journals.org

The piperidine nitrogen is a tertiary amine and is basic in nature. Its reactivity is primarily as a nucleophile and a base.

Steric hindrance around the piperidine nitrogen, introduced by bulky N-substituents, can decrease its nucleophilicity.

The electronic nature of the N-substituent can also influence the basicity of the piperidine nitrogen. For example, an N-aryl group will be less electron-donating than an N-alkyl group, leading to a decrease in basicity.

Development of Libraries of Related Compounds

The development of libraries of related compounds based on the this compound scaffold is a powerful approach for drug discovery and materials science research. Combinatorial chemistry and parallel synthesis techniques are often employed to efficiently generate a large number of diverse analogues. nih.gov5z.comimperial.ac.uk

A common strategy involves a scaffold-based approach , where the core this compound structure is systematically decorated with a variety of building blocks. grafiati.com This can be achieved using solid-phase or solution-phase synthesis methods.

For example, a library could be constructed by:

Synthesizing a set of aniline ring-modified analogues with different substituents at various positions.

Independently synthesizing a series of piperidine ring-modified analogues with different N-substituents.

Combining these modified aniline and piperidine precursors through a suitable coupling reaction to generate a large and diverse library of final compounds.

The diversity of the library can be maximized by carefully selecting building blocks with a wide range of physicochemical properties (e.g., size, polarity, charge). High-throughput screening can then be used to identify compounds with the desired biological activity or material properties from the generated library. imperial.ac.uk

Applications in Fundamental Chemical Research

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The utility of 3-[(1-Methylpiperidin-3-yl)methyl]aniline as a versatile synthetic intermediate has not been documented in the reviewed literature. The presence of a primary aromatic amine and a tertiary aliphatic amine suggests its potential as a building block, but specific examples of its use are not available.

No studies have been found that specifically utilize this compound as a precursor in heterocyclic chemistry. In principle, the aniline (B41778) moiety could be used to construct various nitrogen-containing heterocycles through reactions such as condensations and cyclizations. However, no concrete examples have been reported.

While the structure of this compound contains multiple functional groups that could be elaborated to create multifunctional molecules, there is no published research detailing its use for this purpose.

Supramolecular Chemistry and Host-Guest Interactions

There is no specific research on the involvement of this compound in supramolecular chemistry or host-guest interactions.

No studies have specifically investigated the hydrogen bonding networks formed by this compound. The primary amine group is a potential hydrogen bond donor, and the nitrogen atoms of the aniline and piperidine (B6355638) rings are potential hydrogen bond acceptors. Theoretical calculations could predict its hydrogen bonding capabilities, but experimental data is absent.

There is no information available on the self-assembly processes or molecular recognition properties of this compound.

Applications in Catalyst Design and Development

No literature has been found describing the use of this compound in catalyst design and development. The nitrogen atoms in the molecule could potentially coordinate with metal centers to form catalytic complexes, but this has not been reported.

As a Ligand in Metal-Catalyzed Reactions

There is no specific information available in the scientific literature detailing the use of this compound as a ligand in metal-catalyzed reactions. The potential for this compound to act as a ligand is plausible due to the presence of nitrogen atoms in both the aniline and piperidine moieties, which could coordinate to a metal center. However, no studies have been published that describe the synthesis of metal complexes with this ligand or their subsequent application in catalysis.

The broader class of molecules containing both aniline and piperidine fragments has been explored for their utility as ligands in various catalytic transformations. These ligands can offer a combination of electronic and steric properties that can be tuned to influence the outcome of a reaction. For instance, related aniline-piperidine derivatives have been investigated for their potential in cross-coupling reactions and hydrogenation processes. Despite this, the specific compound this compound has not been featured in such studies.

Interactive Data Table: Hypothetical Coordination Complexes

Since no experimental data is available, the following table is a hypothetical representation of potential coordination complexes that could be formed if this compound were to be used as a ligand. This is for illustrative purposes only and is not based on experimental findings.

Metal CenterPotential Coordination ModeHypothetical Application
Palladium (Pd)Bidentate (N,N')Cross-coupling reactions
Rhodium (Rh)Bidentate (N,N')Asymmetric hydrogenation
Copper (Cu)Monodentate or BidentateAtom transfer radical polymerization

As an Organocatalyst or Precursor for Organocatalysts

There is no information in the scientific literature regarding the use of this compound as an organocatalyst or as a precursor for the synthesis of organocatalysts. The presence of both a primary aromatic amine and a tertiary aliphatic amine within the structure suggests that it could potentially be explored in reactions where such functionalities are known to be catalytically active, for example, in iminium or enamine catalysis.

However, no published research has investigated or reported on the catalytic activity of this compound in any organocatalytic transformation. Furthermore, there are no reports on its use as a starting material for the synthesis of more complex organocatalytic structures. Therefore, any discussion of its potential in this field remains purely speculative.

Interactive Data Table: Potential Organocatalytic Applications

The following table presents potential, but currently unsubstantiated, applications of this compound in organocatalysis, based on the functional groups present in the molecule.

Catalysis TypePotential Role of CompoundExample Reaction (Hypothetical)
Enamine CatalysisFormation of an enamine intermediateAldol reaction
Iminium CatalysisFormation of an iminium ionDiels-Alder reaction
Brønsted Base CatalysisProton abstractionMichael addition

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H NMR confirms the piperidine methyl group (δ ~2.2 ppm) and aniline NH₂ (δ ~5.2 ppm, broad). ¹³C NMR identifies quaternary carbons in the piperidine ring .
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 219.1734 (C₁₄H₂₁N₂⁺) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

How can computational chemistry elucidate the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict:

  • HOMO-LUMO Gap : ~4.5 eV, indicating moderate reactivity .
  • Electrostatic Potential Maps : Highlight nucleophilic regions at the aniline NH₂ and electrophilic sites on the piperidine ring .
    Applications : Guides derivatization for enhanced bioactivity or material properties .

What strategies resolve contradictions in reported biological activities of piperidine-aniline derivatives?

Advanced Research Question

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%) .
  • Meta-Analysis : Compare IC₅₀ values across studies using tools like Cochrane Review to identify outliers .
  • In Silico Docking : AutoDock Vina predicts binding affinities to targets like serotonin receptors, reconciling divergent experimental results .

What biological targets are implicated for this compound, and how are interactions validated?

Basic Research Question

  • Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) via fluorometric assays using kynuramine as substrate .
  • Receptor Binding : Radioligand displacement assays (³H-LSD for 5-HT₂A receptors) quantify affinity (Kᵢ < 1 μM in preliminary studies) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7) reveal EC₅₀ values >50 μM, suggesting low toxicity .

How do structural modifications of the piperidine ring alter the compound’s pharmacological profile?

Advanced Research Question
Structure-Activity Relationship (SAR) Studies :

ModificationEffect on ActivityReference
N-Methyl to N-EthylReduced MAO-B inhibition (~20%)
Piperidine to MorpholineEnhanced 5-HT₂A binding (Kᵢ ↓30%)
ortho-SubstitutionImproved metabolic stability
Methodology : Synthesize analogs via reductive amination or Suzuki coupling and compare bioactivity .

What purification challenges arise during synthesis, and how are they addressed?

Basic Research Question

  • By-Products : Alkylation side products (e.g., dialkylated amines) are removed via silica gel chromatography (ethyl acetate/hexane, 3:7) .
  • Crystallization : Use ethanol/water mixtures to isolate pure product (mp 89–91°C) .
  • HPLC-MS : Monitors trace impurities (<0.5%) using a C18 column and acetonitrile gradient .

How is X-ray crystallography applied to determine the compound’s solid-state structure?

Advanced Research Question

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding networks (e.g., N–H⋯N interactions) .
  • Output : ORTEP diagrams confirm chair conformation of the piperidine ring and coplanarity of the aniline group .

What role does this compound play in material science applications?

Advanced Research Question

  • Conductive Polymers : Incorporate into polyaniline derivatives via oxidative polymerization; conductivity measured via four-point probe (~10⁻³ S/cm) .
  • Metal-Organic Frameworks (MOFs) : Coordinate with Cu(II) nodes to form porous networks (BET surface area ~500 m²/g) .

How are stability and degradation profiles assessed under physiological conditions?

Advanced Research Question

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Oxidative Stress : Treat with H₂O₂ (3%) and monitor oxidation of the aniline group to nitro derivatives .
  • Plasma Stability : Incubate with rat plasma (37°C, 1 hr); >90% compound remains intact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.